6-Chloro-3-iodo-2-methoxypyridine
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Overview
Description
6-Chloro-3-iodo-2-methoxypyridine is a chemical compound belonging to the pyridine family. It is characterized by the presence of chlorine, iodine, and methoxy groups attached to a pyridine ring. The molecular formula of this compound is C6H5ClINO, and it has a molecular weight of 269.47 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactionsThe reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the reagents used.
Oxidation Products: Pyridine oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
6-Chloro-3-iodo-2-methoxypyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development and medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular targets and pathways may vary based on the specific application and context of use.
Comparison with Similar Compounds
6-Chloro-2-iodo-3-methoxypyridine: Similar structure with different substitution pattern.
2-Bromo-6-iodo-3-methoxypyridine: Contains bromine instead of chlorine.
3-Bromo-2-chloro-4-methoxypyridine: Different positions of halogen and methoxy groups.
Uniqueness: The presence of both chlorine and iodine atoms allows for versatile chemical modifications and functionalization, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-chloro-3-iodo-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGNVRJOXGHOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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